molecular formula C14H19NO6S2 B13404394 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B13404394
M. Wt: 361.4 g/mol
InChI Key: IJNKOCJUWUUMCV-UHFFFAOYSA-N
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Description

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate (CAS: 76588-81-3) is a zwitterionic compound featuring an indole core substituted with trimethyl and sulfonate groups. Its molecular formula is C₁₄H₁₉NO₆S₂, with a molecular weight of approximately 385.43 g/mol. The structure includes a quaternary ammonium group (from the indolium moiety) and two sulfonate groups, conferring high water solubility and ionic character.

Properties

Molecular Formula

C14H19NO6S2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(2,3,3-trimethyl-5-sulfoindol-1-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C14H19NO6S2/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21)

InChI Key

IJNKOCJUWUUMCV-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O)CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Methyl-Isopropyl-Ketone Phenylhydrazones

The foundational step involves cyclizing methyl-isopropyl-ketone phenylhydrazones to generate 2,3,3-trimethylindolenine intermediates. The process utilizes acid-catalyzed cyclization, with sulfuric acid or hydrochloric acid as catalysts.

Methodology:

  • React methyl-isopropyl-ketone phenylhydrazone with a strong acid (e.g., sulfuric acid) under reflux conditions.
  • The acid protonates the hydrazone, facilitating intramolecular cyclization to form the indolenine ring system.
  • Reactions are typically conducted at temperatures ranging from 85°C to 95°C, with reaction times around 2-3 hours to ensure complete cyclization.

Representative Data:

  • Example from patent literature indicates that reacting methyl-isopropyl-ketone phenylhydrazone with sulfuric acid yields approximately 85% of 2,3,3-trimethylindolenine after distillation under vacuum.
  • The process benefits from using high boiling point solvents like xylene or chlorobenzene to improve yield and facilitate filtration.

Introduction of Sulfonate Groups: Sulfonation of the Indole

Sulfonation of the Indole Ring

The sulfonation step introduces sulfonate groups at the 5-position of the indole ring, which is facilitated by electrophilic aromatic substitution.

Methodology:

  • Use concentrated sulfuric acid or oleum to sulfonate the indole intermediate.
  • Conduct the sulfonation at controlled temperatures (typically 60°C to 80°C) to prevent over-sulfonation or degradation.
  • Reaction times are generally 1-2 hours, monitored via TLC or HPLC.

Notes:

  • The sulfonation is regioselective for the 5-position due to electronic effects of the methyl groups and the indole nitrogen.
  • Excess sulfuric acid ensures complete sulfonation but requires careful neutralization afterward.

Neutralization and Purification

  • Neutralize the sulfonated product with sodium hydroxide or potassium hydroxide.
  • Isolate the sulfonate salt via filtration or extraction.
  • Purify through recrystallization from aqueous solvents, yielding high-purity compounds suitable for subsequent functionalization.

Functionalization to the Quaternary Indolium Salt

Alkylation to Form the Quaternary Ammonium

  • Alkylate the sulfonated indole with 1,3-propane sultone or similar alkylating agents to generate the quaternary ammonium salt.
  • Conduct the alkylation in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80°C).
  • Reaction times typically range from 2 to 4 hours, with yields exceeding 70%.

Purification

  • Remove excess alkylating agent and by-products via dialysis or preparative chromatography.
  • Obtain the final compound as a stable, water-soluble salt.

Specific Synthesis Pathway Based on Literature and Patents

Step Reagents Conditions Yield References
1. Cyclization Methyl-isopropyl-ketone phenylhydrazone + sulfuric acid 85°C, 2-3 hours ~85% Patent US3639420A
2. Sulfonation Concentrated sulfuric acid 60–80°C, 1-2 hours High regioselectivity Patent US3639420A
3. Neutralization NaOH or KOH Room temperature Quantitative Standard procedures
4. Alkylation 1,3-Propane sultone 80°C, 2-4 hours >70% Literature synthesis

Data Table Summarizing Preparation Parameters

Parameter Typical Range Optimal Conditions Reference
Acid concentration 70–100% 85% sulfuric acid Patent US3639420A
Reaction temperature 60–95°C 85–95°C Multiple sources
Reaction time 1–4 hours 2–3 hours Literature review
Purification method Recrystallization Water or aqueous solvents Standard practice

Chemical Reactions Analysis

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group enhances the compound’s solubility and allows it to interact with specific binding sites on proteins and other biomolecules . This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Target Compound :

  • Core : Indole with 2,3,3-trimethyl and 5-sulfo substituents.
  • Functional Groups : Dual sulfonate groups, quaternary ammonium.
  • Key Features : Zwitterionic, aromatic system, steric hindrance from methyl groups.

Similar Compounds :

Cyclooctatetraene-Indole Derivative (): Core: Cyclooctatetraene linked to a bis-indole system. Functional Groups: Multiple sulfonate groups, carboxamido, and sulfobutyl substituents.

Acamprosate Calcium (): Core: Propane-1-sulfonate backbone. Functional Groups: Acetylamino group, calcium counterion. Key Features: Simpler structure (C₁₀H₂₀CaN₂O₈S₂), calcium salt enhancing stability, used pharmacologically for alcohol dependence.

Sodium 2-Hydroxy-3-(allyloxy)propane-1-sulfonate (): Core: Propane-1-sulfonate with hydroxy and allyloxy groups. Functional Groups: Sodium counterion, reactive allyloxy group.

Calcium Lignosulfonate (): Core: Lignin-derived polymer. Functional Groups: Multiple sulfonate and methoxy groups. Key Features: High molecular weight, industrial use as a dispersant or binder.

Physical and Chemical Properties

Property Target Compound Cyclooctatetraene-Indole Derivative Acamprosate Calcium Sodium Allyloxy Sulfonate Calcium Lignosulfonate
Molecular Weight ~385.43 g/mol ~1189.3 g/mol 400.48 g/mol 219.21 g/mol Variable (polymer)
Solubility High (zwitterionic) Moderate (bulky structure) High (calcium salt) High (sodium salt) Water-soluble
Stability High (steric hindrance) Moderate (complex structure) High Low (allyl reactivity) High
Applications Sensors, dyes Photodynamic therapy Pharmacological Surfactant, monomer Industrial dispersant

Key Research Findings

  • Target Compound : The zwitterionic nature and indole core make it suitable for optical applications, as sulfonate groups enhance solubility in aqueous matrices .
  • Cyclooctatetraene Derivative : ESI-MS data confirm its structural complexity; its extended conjugation may enable use in light-harvesting systems .
  • Acamprosate Calcium : Pharmacopeial standards (98–102% purity) highlight its regulatory importance in medicine .
  • Sodium Allyloxy Sulfonate : The allyl group introduces reactivity, necessitating stabilization for industrial use .
  • Calcium Lignosulfonate: Utilized in maritime systems for chemical transport due to its dispersant properties .

Biological Activity

3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate, also known as sulfonated indole derivative, is a compound with notable biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₁₄H₁₉N₀₆S₂
  • Molecular Weight : 361.43 g/mol
  • CAS Number : 76578-90-0
  • Appearance : Dark purple solid
  • Melting Point : Greater than 180°C

The presence of sulfonate groups enhances the compound's polarity and solubility in aqueous environments, making it suitable for biological applications.

Binding Interactions

Research indicates that this compound can interact with various biomolecules. The sulfonate groups facilitate strong electrostatic interactions with positively charged residues on proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to study these interactions, revealing significant binding affinities and kinetics.

Drug Delivery Systems

The compound has shown promise in drug delivery applications. Its ability to form stable complexes with biomolecules allows for effective bioconjugation processes. This property is particularly beneficial in enhancing the solubility and stability of drugs in biological systems.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating this compound into liposomal formulations increased the bioavailability of hydrophobic drugs. The sulfonate groups improved the interaction between the liposomes and cellular membranes, facilitating drug release and uptake.

Case Study 2: Protein Binding Studies

In another investigation, the binding kinetics of this compound with serum albumin were analyzed. The results indicated that the compound exhibited a high affinity for serum albumin, which could be leveraged for targeted drug delivery in therapeutic applications.

Applications

Application Area Description
Drug Delivery SystemsEnhances solubility and stability of drugs; facilitates bioconjugation processes.
BioconjugationForms stable complexes with proteins and nucleic acids for targeted therapies.
Analytical ChemistryUsed in assays to study protein interactions and binding affinities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3,3-Trimethyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate, and how can purity be maximized?

  • Methodology : Synthesis typically involves quaternization of indole derivatives with propane sultone under controlled conditions. For zwitterionic sulfobetaines, refluxing indole precursors with 1,3-propane sultone in acetonitrile for 7 days achieves yields up to 94% . Purification via precipitation in diethyl ether or recrystallization enhances purity. Monitoring reaction progress with TLC or HPLC is critical to minimize side products (e.g., unreacted sultone).

Q. How can NMR spectroscopy be utilized to characterize this compound?

  • Methodology : ¹H and ¹³C NMR are essential for confirming zwitterionic structure and sulfonate group integration. For sulfonate protons, deuterated DMSO or water (due to hygroscopicity) is recommended. Chemical shifts for methyl groups on the indole ring (~1.5–2.0 ppm) and sulfonate protons (~2.5–3.5 ppm) are diagnostic. Coupling constants in 2D NMR (e.g., HSQC) resolve overlapping signals in complex mixtures .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS over 4 weeks. Sulfonate groups generally confer stability, but indole ring oxidation may occur under acidic/oxidizing conditions. Thermogravimetric analysis (TGA) determines thermal decomposition thresholds .

Advanced Research Questions

Q. How does the zwitterionic nature of this compound influence its application in polymer solar cells (PSCs)?

  • Methodology : The zwitterion acts as an interfacial layer to modify indium tin oxide (ITO) work function. Spin-coating a 10–20 nm layer onto ITO reduces recombination losses. Use Kelvin probe force microscopy (KPFM) to measure work function shifts (~0.3–0.5 eV). Optimize thickness to balance conductivity and charge extraction efficiency .

Q. What challenges arise in analyzing impurities or degradation products of this compound?

  • Methodology : Impurity profiling requires UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradient. Degradation products may include desulfonated indole derivatives or hydrolyzed sultone adducts. Validate methods per ICH guidelines (LOQ ≤ 0.1%) and cross-reference with reference standards .

Q. How does this compound interact in deep eutectic solvents (DESs) for membrane fabrication?

  • Methodology : Incorporate the zwitterion into DESs (e.g., with camphorsulfonic acid) at 1:1–1:3 molar ratios. Characterize DES viscosity and conductivity via rheometry and impedance spectroscopy. The sulfonate group enhances ion transport in membranes, but phase separation may occur at >20 wt% loading. Optimize using response surface methodology (RSM) .

Q. Can this compound serve as a catalyst or co-catalyst in green chemistry applications?

  • Methodology : Test its efficacy in esterification or hydrolysis reactions. For example, in esterification of fatty acids, combine with phosphotungstic acid (1:5 molar ratio) at 80°C. Monitor conversion via FTIR (C=O peak at 1740 cm⁻¹) and compare turnover frequency (TOF) to traditional catalysts. The sulfonate group stabilizes transition states via hydrogen bonding .

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